molecular formula C22H19N5O7 B2783651 N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 959538-10-4

N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2783651
CAS No.: 959538-10-4
M. Wt: 465.422
InChI Key: DREBLQGLZJMINC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O7 and its molecular weight is 465.422. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Applications in Drug Discovery

  • Heterocyclic Compound Synthesis : Research on the synthesis of 5H-benzoxazolo[3,2-a]quinolin-5-ones demonstrates the interest in developing novel heterocyclic compounds with potential pharmacological properties, highlighting the broad interest in quinazoline derivatives for their potential therapeutic applications (Kim et al., 1974).
  • Antimicrobial and Antiprotozoal Activities : Studies on quinoxaline-oxadiazole hybrids reveal promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting that compounds incorporating oxadiazole rings could have significant antimicrobial and antiprotozoal applications (Patel et al., 2017).
  • Chemotherapeutic Agents : The design and synthesis of oxadiazole, benzothiazole, and hydrazone derivatives aim to find new cytotoxic and antimicrobial agents with potential antitumor activity. This research underscores the therapeutic potential of compounds with complex heterocyclic systems, including those related to the target compound's structure (Kaya et al., 2017).

Methodological Advances

  • Novel Synthetic Routes : Research into the development of new synthetic methodologies for heterocyclic compounds, including triazoloquinazolinone derivatives, indicates the ongoing exploration of efficient and practical routes for synthesizing complex molecules, which is relevant for the synthesis of compounds like N-(2-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide (Driowya et al., 2016).

Potential Pharmacological Applications

  • Antitumor and Anticancer Properties : Compounds with structural features similar to the target molecule have been explored for their antitumor and anticancer properties, suggesting potential research applications in oncology and drug development (Alagarsamy et al., 2011).

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O7/c1-12-23-20(34-25-12)10-27-21(29)13-7-17-18(33-11-32-17)8-15(13)26(22(27)30)9-19(28)24-14-5-3-4-6-16(14)31-2/h3-8H,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREBLQGLZJMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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